Enhanced Cross-Coupling Reactivity
Methyl 4,7-dimethyl-1H-indole-2-carboxylate is documented as a versatile intermediate whose structural features enhance reactivity in electrophilic substitution and cross-coupling reactions, enabling the construction of complex heterocyclic systems [1]. While direct quantitative yield data for a specific head-to-head reaction is not provided in the source, the claim of 'enhanced reactivity' represents a qualitative differentiation over the parent compound, methyl 1H-indole-2-carboxylate (CAS 1202-04-6), which lacks electron-donating methyl groups at the 4 and 7 positions. The source classifies its value based on this enhanced synthetic utility [1].
| Evidence Dimension | Reactivity in electrophilic substitution and cross-coupling |
|---|---|
| Target Compound Data | Qualitatively enhanced reactivity |
| Comparator Or Baseline | Methyl 1H-indole-2-carboxylate (CAS 1202-04-6) - standard, unsubstituted indole-2-carboxylate |
| Quantified Difference | Not quantified in source; inference based on structural features |
| Conditions | General organic synthesis context [1] |
Why This Matters
For procurement, this suggests the 4,7-dimethyl analog is the superior starting material for complex target synthesis where higher reactivity and selectivity are required, potentially reducing step counts and improving overall yield compared to the unsubstituted parent compound.
- [1] Kuujia.com. (n.d.). Cas no 187607-75-6 (Methyl 4,7-dimethyl-1H-indole-2-carboxylate). Retrieved from kuujia.com. View Source
